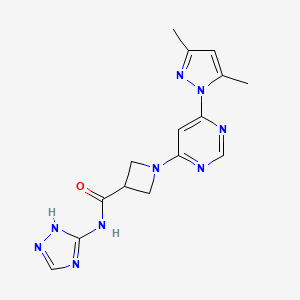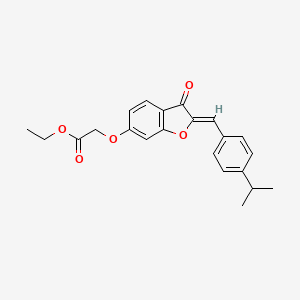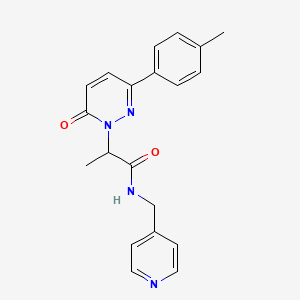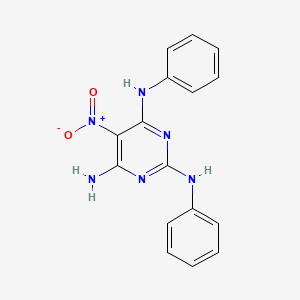![molecular formula C10H10ClN3O B2725803 1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine CAS No. 1005563-37-0](/img/structure/B2725803.png)
1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including compounds related to 1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine, have been extensively studied. These studies involve various spectroscopic techniques such as FT-IR, UV-visible, proton NMR, mass spectroscopy, and X-ray crystallography (Titi et al., 2020).
Antimicrobial and Antifungal Activities
- Some pyrazole derivatives exhibit significant antimicrobial and antifungal activities. Research has identified pharmacophore sites within these compounds that contribute to their bioactivity against various microbes (Habib et al., 2013).
Anticancer Properties
- Certain pyrazole derivatives demonstrate potential as anticancer agents. Studies have explored their cytotoxic activities against various cancer cell lines, providing insights into their mechanism of action and therapeutic potential (Deady et al., 2003).
Neuroprotective Agent Research
- Research on compounds structurally similar to this compound includes the study of neuroprotective agents for ischemia-reperfusion damage, which is crucial for understanding and treating neurological damage following strokes (Kim et al., 2002).
Novel Synthetic Methods
- The development of novel synthetic methods for pyrazole derivatives, including green synthesis approaches, has been a significant area of research. These methods focus on efficiency, yield, and reducing environmental impact (Yadav et al., 2021).
Structural and Computational Analysis
- Computational and structural analyses of pyrazole derivatives provide insights into their physical and chemical properties. Such studies are vital for understanding the electronic structure and potential applications of these compounds (Kanwal et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by mimicking or inhibiting the function of certain biochemicals, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect pathways related to growth and development in certain organisms .
Pharmacokinetics
A compound with a similar structure was found to absorb well from the oral route and remain stable at ambient temperature and physiological ph .
Result of Action
Similar compounds have been known to induce changes in growth patterns and cause oxidative stress in certain organisms .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and light can influence the action and stability of similar compounds .
Propriétés
IUPAC Name |
1-[(4-chlorophenoxy)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-1-3-10(4-2-8)15-7-14-6-9(12)5-13-14/h1-6H,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXRETURATBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=C(C=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2725721.png)
![4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2725723.png)

![[4-(3-Phenylpropyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2725725.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2725726.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/no-structure.png)
![2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2725730.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)
